4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Description
4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The "2,3-dihydro" designation indicates partial saturation of the pyrrole ring, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs. The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWYFANMLCLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitropyridine with suitable reagents to form the desired pyrrolo[2,3-B]pyridine ring system . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under basic conditions.
Major Products: The major products formed from these reactions include amino-substituted pyrrolo[2,3-B]pyridines, reduced derivatives, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₇N₃O₂
- Molecular Weight : 165.15 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 346.7 °C
- Flash Point : 163.5 °C
These physicochemical properties indicate that 4-nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a stable compound suitable for various applications in research and industry.
Therapeutic Applications
- Cancer Treatment : The compound has demonstrated significant anti-cancer properties by targeting FGFRs, making it a candidate for breast cancer therapies.
- Neurological Disorders : Research indicates potential anticonvulsant properties of pyrrolo[2,3-b]pyridine derivatives, suggesting applications in treating epilepsy and other neurological conditions .
- Anti-inflammatory Effects : Compounds related to this compound have shown anti-inflammatory activities, which could be beneficial in treating conditions like arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. For instance:
- Starting Materials : Often includes 4-nitropyridine as a precursor.
- Synthetic Routes : Various methods such as condensation reactions are employed to yield the desired pyrrolopyridine structure .
Derivatives and Modifications
Several derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties. For example:
- Functionalization at different positions on the pyrrole ring can lead to compounds with improved efficacy against specific cancer cell lines or enhanced selectivity towards FGFRs .
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit potent activities against FGFRs and significantly inhibit the migration and invasion of cancer cells .
Clinical Relevance
Research indicates that some derivatives are undergoing clinical evaluation for their therapeutic potential in various cancers due to their ability to target critical signaling pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity and binding affinity. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate signaling pathways makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness arises from:
- Nitro group at position 4 : Enhances electrophilicity and stabilizes charge distribution.
- 2,3-Dihydro structure : Increases flexibility and alters binding affinity compared to aromatic analogs.
- Pyrrolo[2,3-b]pyridine core : Provides a planar framework for π-π stacking and hydrogen bonding in biological targets.
Comparative Analysis of Analogous Compounds
The table below summarizes structurally related compounds and their properties:
| Compound Name | Substituents/Modifications | Key Properties | Biological Activity |
|---|---|---|---|
| 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine | 4-NO₂, 2,3-dihydro | High electrophilicity, flexible scaffold | Kinase inhibition (predicted) |
| 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine () | 4-NO₂, 3-I, 1-CH₃ | Enhanced steric bulk, halogen interactions | Anticancer (FGFR inhibition) |
| 4-Chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine () | 4-Cl, 3-CH₃, 5-NO₂ | Dual electron-withdrawing groups, steric hindrance | Biochemical reagent |
| 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine () | 4-CH₃, 2,3-dihydro | Electron-donating methyl group, increased solubility | Scaffold for selective inhibitors |
| 1H-Pyrrolo[2,3-b]pyridine () | Fully aromatic, no substituents | Planar, aromatic system | Base structure for derivatization |
Impact of Substituents and Modifications
- Nitro Group: Enhances reactivity in nucleophilic substitution and participates in charge-transfer interactions. Compounds with nitro groups (e.g., ) show stronger binding to kinases compared to non-nitro analogs .
- Halogen Substituents : Iodo or bromo groups () improve binding via halogen bonding but may reduce solubility .
- Dihydro vs.
- Methyl Groups : Electron-donating methyl substituents () improve solubility and metabolic stability but may sterically hinder interactions .
Kinase Inhibition
- The nitro group in 4-nitro derivatives is critical for ATP-competitive kinase inhibition, as seen in FGFR (Fibroblast Growth Factor Receptor) inhibitors () .
- Dihydro analogs may exhibit improved selectivity due to conformational adaptability, as suggested by studies on 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine () .
Anticancer Potential
- 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine () demonstrates potent activity against cancer cell lines, attributed to its halogen-nitro synergy .
- Chloro and nitro dual-substituted analogs () are explored as biochemical tools for target validation .
Solubility and Bioavailability
- Methyl and dihydro modifications () enhance aqueous solubility, addressing a common limitation of nitroaromatics .
- Halogenated derivatives () often require formulation optimization due to lipophilicity .
Biological Activity
4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its unique structure, featuring a nitro group at the 4-position of the pyrrolo ring, significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in drug development targeting various biological pathways.
- Molecular Formula : C₇H₇N₃O₂
- Molecular Weight : 165.15 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 346.7 °C
- Flash Point : 163.5 °C
These properties suggest that this compound is a stable compound suitable for various applications in research and industry.
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . The interaction with FGFRs inhibits their activity, affecting the FGF–FGFR signaling pathway, which regulates processes such as cell proliferation, migration, and angiogenesis. This inhibition has been linked to anti-cancer activity, particularly in breast cancer models.
In Vitro Studies
Research indicates that this compound can:
- Inhibit Cell Proliferation : It has shown efficacy in inhibiting the proliferation of breast cancer 4T1 cells while inducing apoptosis.
- Reduce Migration and Invasion : The compound significantly impedes the migration and invasion capabilities of cancer cells.
Comparative Biological Activity
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[3,4-c]pyridine | Fused pyrrole and pyridine rings | Exhibits strong analgesic properties |
| 1H-Pyrrolo[2,3-b]pyridine | Similar bicyclic structure without nitro substitution | Known for anti-inflammatory effects |
| 4-Amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Amino group substitution at position 4 | Potential neuroprotective activity |
These compounds share structural similarities but exhibit distinct pharmacological properties due to variations in their substituents.
Anticancer Activity
A study highlighted the anticancer potential of derivatives of this compound against ovarian and breast cancer cell lines. The synthesized compounds exhibited moderate cytotoxicity against cancer cells while showing limited toxicity toward non-cancerous cells.
Antimycobacterial Activity
Investigations into related pyrrolopyridine derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from this scaffold have shown promise as potential anti-tuberculosis agents by inhibiting key enzymes involved in fatty acid biosynthesis.
Q & A
Q. What are the optimal synthetic routes for 4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, including halogenation, nitration, and cyclization. For example:
- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous DMF under argon to introduce bromine at the 4-position .
- Nitration : Controlled addition of nitric acid (HNO₃) at low temperatures (0–5°C) to avoid over-nitration, followed by quenching with ice water to isolate intermediates .
- Cyclization : Pd/C-catalyzed hydrogenation or Suzuki-Miyaura coupling to construct the fused pyrrolopyridine ring . Yields are sensitive to solvent choice (e.g., THF vs. DCM) and catalyst loading (e.g., 1.1 equivalents of iPrMgCl·LiCl for Grignard reactions) .
Q. How can researchers confirm the structural identity of this compound derivatives?
Key analytical methods include:
- 1H/13C NMR : Characteristic shifts for the nitro group (δ 8.21–8.50 ppm for aromatic protons) and dihydro-pyrrole ring (δ 3.2–4.0 ppm for CH₂ groups) .
- HRMS : Exact mass matching within 3 ppm error (e.g., [M+H]+ observed at 209.0321 vs. calculated 209.0325) .
- X-ray crystallography : Resolve regiochemistry of nitro substitution and confirm bicyclic conformation .
Advanced Research Questions
Q. What strategies enhance the biological activity of this compound derivatives in kinase inhibition studies?
- Substituent positioning : A nitro group at C4 increases steric hindrance, improving selectivity for FGFR1 over FGFR4. Ethynyl groups at C2 enhance hydrophobic interactions with the ATP-binding pocket .
- SAR studies : 3,5-Disubstituted derivatives (e.g., 3-cyano-4-azido) show 10-fold higher potency in antiproliferative assays against HepG2 cells compared to monosubstituted analogues .
Q. How do researchers resolve contradictions in reported reaction yields for scaled-up synthesis?
Discrepancies often arise from:
- Purification methods : Column chromatography (silica gel, 4:1 DCM/EA) vs. recrystallization (MeOH/H₂O) can alter yields by 15–20% .
- Catalyst deactivation : Residual moisture in Pd/C reduces hydrogenation efficiency, requiring strict anhydrous conditions .
- Scale-dependent side reactions : Nitro group reduction to amine byproducts occurs at >5 mmol scales unless reaction time is tightly controlled .
Q. What in vitro assays are most effective for evaluating the anticancer potential of this compound?
- MTT assay : IC₅₀ values against HeLa and MCF-7 cells (e.g., 2.1 μM for sulfonamide derivatives) .
- Apoptosis assays : Annexin V/PI staining to quantify caspase-3 activation .
- Kinase profiling : Selectivity screening against a panel of 50+ kinases (e.g., 90% inhibition of FGFR1 at 100 nM) .
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved?
- Electrophilic aromatic substitution : Nitration occurs preferentially at C4 due to electron-donating effects of the dihydro-pyrrole ring .
- Directed metalation : Use of LDA (lithium diisopropylamide) at -78°C directs substitution to C3, enabling halogenation or cyano group introduction .
Q. What computational methods predict the stability of this compound in biological matrices?
- Molecular dynamics simulations : Predict nitro group hydrolysis rates at physiological pH (t₁/₂ = 12–24 hours) .
- DFT calculations : Assess electron-withdrawing effects of the nitro group on ring aromaticity (HOMA index = 0.85) .
Q. How does the nitro group influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : Nitro groups deactivate the ring, requiring Pd(PPh₃)₄ (10 mol%) and elevated temperatures (90°C) for aryl boronic acid coupling .
- Sonogashira coupling : Ethynyl derivatives form stable π-complexes with CuI, enabling C–C bond formation at C2 with 70–80% yields .
Q. What analytical techniques quantify nitro-to-amine reduction byproducts?
Q. How do structural analogues (e.g., 4-Bromo vs. 4-Nitro derivatives) compare in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
